molecular formula C19H28N4O3 B7191021 N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide

N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B7191021
M. Wt: 360.5 g/mol
InChI Key: OYVXZLTUUOSYSO-UHFFFAOYSA-N
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Description

N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclobutyl ring with a pyrazolo[3,4-b]pyridine core, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-7-19(8-2)15(11(3)16(19)26-6)22-18(24)13-9-20-17-12(14(13)25-5)10-21-23(17)4/h9-11,15-16H,7-8H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXZLTUUOSYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C(C1OC)C)NC(=O)C2=CN=C3C(=C2OC)C=NN3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving diethyl malonate and appropriate alkylating agents under basic conditions.

    Pyrazolo[3,4-b]pyridine Core Construction: This step involves the condensation of 4-methoxy-1-methylpyrazole with a suitable pyridine derivative, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Amide Formation: The final step is the coupling of the cyclobutyl and pyrazolo[3,4-b]pyridine intermediates through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the compound, especially at the amide bond, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.

    Substitution: NaH, alkyl halides, under aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclobutyl and pyrazolo[3,4-b]pyridine systems.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer activities. Its ability to interact with specific enzymes and receptors is of significant interest.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide: shares similarities with other pyrazolo[3,4-b]pyridine derivatives and cyclobutyl-containing compounds.

    4-methoxy-1-methylpyrazolo[3,4-b]pyridine: Similar core structure but lacks the cyclobutyl ring.

    Cyclobutyl carboxamides: Similar cyclobutyl ring but different heterocyclic cores.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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